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Introduction:

Celdion is a novel proximity labeling technology designed to identify weak, transient, and

stable protein-protein interactions (PPIs) within a native cellular environment. This approach

overcomes the limitations of traditional methods like yeast two-hybrid (Y2H) and co-

immunoprecipitation (Co-IP), which can miss dynamic interactions or generate false positives.

[1][2] The Celdion system utilizes an engineered enzyme fused to a protein of interest (the

"bait"). When activated in living cells, this enzyme generates reactive biotin molecules that

covalently tag nearby proteins (the "prey") within a nanometer-scale radius.[1][3] These

biotinylated proteins can then be isolated and identified using mass spectrometry, providing a

high-fidelity snapshot of the bait protein's interactome.[4][5]

This technology is particularly valuable for elucidating complex signaling pathways, identifying

novel drug targets, and understanding the molecular mechanisms of disease.[6][7][8]
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Objective: To identify known and novel interacting partners of the TGF-β type I receptor

(TGFβRI) in response to ligand stimulation.

Background: The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial

regulator of cellular processes like growth, differentiation, and apoptosis.[9][10] Dysregulation

of this pathway is implicated in cancer and fibrosis. Signaling is initiated by a TGF-β ligand

binding to a type II receptor, which then recruits and phosphorylates a type I receptor

(TGFβRI).[9][11][12] The activated TGFβRI, in turn, phosphorylates downstream SMAD

proteins, which translocate to the nucleus to regulate gene expression.[10][11][12] While the

core components are known, the full spectrum of regulatory and transient interactions remains

an area of active investigation.

Methodology Summary: A Celdion-TGFβRI fusion construct and a negative control (Celdion-

GFP) were expressed in HEK293T cells. Cells were either left untreated or stimulated with

TGF-β1. Following in-cell biotinylation, streptavidin affinity purification was performed, and

enriched proteins were identified and quantified by LC-MS/MS.[4][5]

Quantitative Data Presentation:
The table below summarizes the top interacting proteins identified for Celdion-TGFβRI upon

TGF-β1 stimulation, ranked by their relative abundance compared to the unstimulated control.
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Prey Protein Gene Function
Fold Change
(Stimulated vs.
Unstimulated)

p-value

SMAD2 SMAD2
Receptor-

regulated SMAD
8.7 < 0.001

SMAD3 SMAD3
Receptor-

regulated SMAD
8.1 < 0.001

SMAD4 SMAD4
Common-

mediator SMAD
5.4 < 0.001

TGFBR2 TGFBR2
TGF-β Type II

Receptor
4.9 < 0.005

SMAD7 SMAD7 Inhibitory SMAD 3.5 < 0.01

TRAF6 TRAF6

E3 ubiquitin

ligase, non-

SMAD signaling

2.8 < 0.05

PTPN3 PTPN3
Tyrosine

phosphatase
2.5 < 0.05

Conclusion: The Celdion workflow successfully identified the canonical TGFβRI interactors

(SMADs 2, 3, 4, and TGFBR2) with high statistical significance.[11][12] Furthermore, it

captured the recruitment of the inhibitory SMAD7 and TRAF6, a key component of non-SMAD

signaling pathways.[10][11][13] The identification of novel potential regulators like PTPN3

demonstrates the power of Celdion to expand our understanding of complex signaling

networks.

Protocols
Protocol 1: Celdion Experimental Workflow
This protocol outlines the key steps from cell culture to mass spectrometry analysis.

1. Generation of Celdion Fusion Constructs: a. Subclone the gene of interest (e.g., TGFBR1)

into a Celdion expression vector using standard molecular cloning techniques. The vector
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should place the Celdion enzyme at either the N- or C-terminus of the bait protein. b. Verify the

final construct by Sanger sequencing.

2. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10%

FBS and 1% Penicillin-Streptomycin. b. For a 10 cm dish, transfect 10-15 µg of the Celdion-

bait plasmid or Celdion-control plasmid using a suitable transfection reagent (e.g.,

Lipofectamine 3000) according to the manufacturer's protocol. c. Allow cells to express the

fusion protein for 24-48 hours.

3. Proximity Labeling: a. If studying a stimulus-dependent interaction, serum-starve the cells for

4-6 hours prior to stimulation. b. Add the stimulus (e.g., 5 ng/mL TGF-β1) for the desired time

(e.g., 30 minutes). c. Add biotin to a final concentration of 50 µM. d. Incubate for the optimal

labeling time (typically 10-30 minutes for modern ligases like TurboID) at 37°C.[14] e. Quench

the labeling reaction by washing the cells three times with ice-cold PBS.

4. Cell Lysis and Protein Extraction: a. Lyse the cells on ice using RIPA buffer supplemented

with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Sonicate

the lysate briefly to shear DNA and reduce viscosity. d. Clarify the lysate by centrifugation at

14,000 x g for 15 minutes at 4°C.

5. Affinity Purification of Biotinylated Proteins: a. Pre-wash high-capacity streptavidin magnetic

beads with RIPA buffer.[15] b. Incubate the clarified protein lysate with the beads for 2-4 hours

at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand and discard the

supernatant. d. Wash the beads extensively to remove non-specific binders:

2x with RIPA buffer
1x with 1 M KCl
1x with 0.1 M Na2CO3
1x with 2 M urea in 10 mM Tris-HCl, pH 8.0
2x with RIPA buffer

6. On-Bead Digestion for Mass Spectrometry: a. Resuspend the washed beads in 50 mM

ammonium bicarbonate. b. Reduce proteins with 10 mM DTT for 30 minutes at 56°C. c.

Alkylate with 20 mM iodoacetamide for 30 minutes at room temperature in the dark. d. Digest

proteins overnight at 37°C with sequencing-grade trypsin. e. Collect the supernatant containing

the peptides. Elute remaining peptides from the beads with 2% formic acid. f. Desalt the pooled
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peptides using a C18 StageTip. g. Dry the peptides in a vacuum centrifuge and store at -80°C

until LC-MS/MS analysis.

7. LC-MS/MS and Data Analysis: a. Reconstitute peptides in 2% acetonitrile/0.1% formic acid.

b. Analyze peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap). c.

Search the raw data against a human protein database using a search engine like MaxQuant

or Sequest.[5] d. Perform label-free quantification (LFQ) to determine the relative abundance of

proteins between the bait and control samples. Filter data based on fold-change and p-value to

identify high-confidence interactors.

Mandatory Visualizations
Diagram 1: Celdion Experimental Workflow
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In-Cell Steps

Biochemistry

Data Analysis

1. Transfect Cells
(Celdion-Bait Fusion)

2. Express Protein

3. Add Biotin & Stimulus

4. Proximity Labeling

5. Cell Lysis

6. Affinity Purification
(Streptavidin Beads)

7. Wash Beads

8. On-Bead Digestion
(Trypsin)

9. LC-MS/MS

10. Database Search &
Quantification

11. Identify Interactors

Click to download full resolution via product page

Caption: Workflow for identifying protein interactions using Celdion technology.
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Diagram 2: Simplified TGF-β Signaling Pathway
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Caption: Key protein interactions in the canonical and non-canonical TGF-β pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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